molecular formula C6H15NO2 B7978781 O-(2-Tert-butoxyethyl)hydroxylamine CAS No. 1023742-13-3

O-(2-Tert-butoxyethyl)hydroxylamine

Cat. No. B7978781
CAS RN: 1023742-13-3
M. Wt: 133.19 g/mol
InChI Key: MDJSCHZIEVAKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Tert-butoxyethyl)hydroxylamine is a chemical compound with the molecular formula C6H15NO2 . It is available in both solid and liquid forms . The compound has a molecular weight of 133.19 .


Molecular Structure Analysis

The molecular structure of O-(2-Tert-butoxyethyl)hydroxylamine consists of 6 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3 .


Physical And Chemical Properties Analysis

O-(2-Tert-butoxyethyl)hydroxylamine is a solid or liquid compound that should be stored in an inert atmosphere and at a temperature between 2-8°C . .

Scientific Research Applications

  • Synthesis of N-hydroxylamines and Hydroxamic Acids : O-(2-Tert-butoxyethyl)hydroxylamine, specifically N,O-bis(tert-butoxycarbonyl)-hydroxylamine, has been utilized in the synthesis of hydroxylamine and hydroxamic acid derivatives, including the synthesis of 5-lipoxygenase inhibitor LY280810 (Staszak & Doecke, 1994).

  • Catalytic Asymmetric Synthesis : It has been used as a bench-stable imine surrogate in the one-pot and catalytic asymmetric synthesis of α-amino esters and ketones, showcasing its versatility in organic synthesis (Xu et al., 2020).

  • Facile Synthesis Approach : O-(2-Tert-butoxyethyl)hydroxylamine can be synthesized easily from readily available reagents, representing an improvement in safety over previous methods (Staszak & Doecke, 1993).

  • Acylating Agent for Amines : Tert-Butyl aminocarbonate, a related compound, is a rapid acylating agent for amines in both organic and aqueous solutions (Harris & Wilson, 1983; 2009).

  • Dioxygenation of Alkenes : It has been used in metal-free dioxygenation of alkenes to produce β-aminoxy nitrate esters, demonstrating its application in organic nitrate synthesis (Bag, Sar, & Punniyamurthy, 2017).

  • Protecting Group Incorporation : Used for tuning and controlling the ambident nucleophilicity of hydroxylamine in organic synthesis, it is known to undergo various nucleophilic functionalization reactions (Sandoval & Alaniz, 2015).

  • Hydroxyl Group Protection : It plays a role in the development of chemical agents for protecting hydroxyl groups, important in various synthetic applications (Corey & Venkateswarlu, 1972).

  • Chemiluminescence Probe Development : It has been used in the design of chemiluminescence probes for detecting reactive oxygen species (Li et al., 2004).

Safety and Hazards

The compound is classified as dangerous with hazard statements H225, H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,3)8-4-5-9-7/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJSCHZIEVAKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676796
Record name O-(2-tert-Butoxyethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Tert-butoxyethyl)hydroxylamine

CAS RN

1023742-13-3
Record name O-(2-tert-Butoxyethyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-tert-butoxyethyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-Tert-butoxyethyl)hydroxylamine
Reactant of Route 2
O-(2-Tert-butoxyethyl)hydroxylamine
Reactant of Route 3
O-(2-Tert-butoxyethyl)hydroxylamine
Reactant of Route 4
O-(2-Tert-butoxyethyl)hydroxylamine
Reactant of Route 5
O-(2-Tert-butoxyethyl)hydroxylamine
Reactant of Route 6
O-(2-Tert-butoxyethyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.